molecular formula C4H7NO4 B179476 Aspartic acid CAS No. 25608-40-6

Aspartic acid

Cat. No. B179476
CAS RN: 25608-40-6
M. Wt: 133.1 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

Aspartic acid, an amino acid discovered in 1956, is a significant component in the human brain, particularly in neurons. It plays a role in various neurological processes, including protein synthesis regulation, myelin production, and neurotransmitter metabolism. Aspartic acid is also involved in Canavan disease and is a key molecule in 1H-NMR spectroscopic studies of the brain .

Synthesis Analysis

Several methods have been developed to synthesize aspartic acid and its derivatives. One approach involves the stereoselective addition of dialkyl malonate to specific esters, yielding aspartic acid with high optical purity when bulkier alkyl groups are used . Enzymatic synthesis using engineered variants of ammonia lyases has also been explored, providing a route to enantiomerically pure N-substituted aspartic acids . Additionally, aspartic acid has been used as an organocatalyst in the synthesis of trans-isoquinolonic acids, demonstrating its versatility in chemical reactions .

Molecular Structure Analysis

The molecular structure of aspartic acid derivatives has been characterized using various analytical techniques, including mass spectrometry, 1H/13C nuclear magnetic resonance, and Fourier transform infrared spectroscopy. These studies have confirmed the structures of novel aspartic-acid-based ampholytic amphiphiles and poly(aspartic acid) derivatives .

Chemical Reactions Analysis

Aspartic acid has been shown to influence the crystal phase, shape, size, and aggregation of calcium carbonate, acting as an organic template in the nucleation and growth of this mineral. The concentration of aspartic acid can mediate the transformation between different crystal forms and affect the morphology of the precipitates . Furthermore, aspartic acid-treated carbon nanotubes have been synthesized, enhancing the dispersion of nanotubes in water-based coolants and potentially improving industrial cooling systems .

Physical and Chemical Properties Analysis

The physicochemical properties of aspartic acid derivatives have been extensively studied. Ampholytic amphiphiles based on aspartic acid exhibit pH-dependent properties, such as varying charges and critical micelle concentration values. These properties are crucial for applications in personal care products and as emulsifying agents . In-depth conformational searches of aspartic acid in both gas phase and solution have provided insights into its stable structures, proton affinity, and basicity, which are in agreement with experimental data . Coordination compounds of aspartic acid have been synthesized and characterized, showing a broad spectrum of antimicrobial activity and varying geometrical structures depending on the pH during synthesis .

Scientific Research Applications

  • Chemotherapy for Colorectal Cancer : Aspartic acid derivatives, like N-(phosphonacetyl)-L-aspartic acid (PALA), are explored in combination with other agents like 5-fluorouracil and folinic acid for treating advanced colorectal cancer (Abbruzzese & Levin, 1989).

  • Food Industry (Aspartame) : Aspartame, a widely used sweetener, is a dipeptide composed of aspartic acid and phenylalanine. Its structure, properties, and applications as a food additive are extensively studied (Jovanovski, Cekova, & Bezhovska, 2019).

  • Industrial and Biochemical Applications : Aspartic acid's industrial utility, global markets, production, and manufacturing challenges are discussed, highlighting its growing importance (Appleton & Rosentrater, 2021).

  • Starch-Based Hydrogels : Novel hydrogels synthesized from starch and L-aspartic acid demonstrate temperature-responsive swelling, pH sensitivity, and superabsorbency, suggesting applications in delivery systems (Vakili & Rahneshin, 2013).

  • Calcium Carbonate Crystal Control : Aspartic acid acts as an organic template, influencing the crystal structure, morphology, and aggregation of calcium carbonate, implying applications in material synthesis (Tong et al., 2004).

  • Production Processes : L-Aspartic acid, utilized as a food additive and raw material in food and pharmaceutical industries, is produced via bioprocesses using Corynebacterium species (Yukawa, Ookino, & Inui, 2010).

  • Forensic Age Estimation : The aspartic acid racemization method is applied for age estimation in forensic investigations, particularly for bloodstain dating (Arany & Ohtani, 2011).

  • Biomedical Applications : Novel fullerene aspartic acid and fullerene glutamic acid, synthesized with protected α-amino and α-carboxyl groups, have potential applications in the biomedical field (Zhongjie, 2008).

  • Electrochemical Sensing : Covalently modified glassy carbon electrodes with aspartic acid are used for the voltammetric differentiation of dopamine and ascorbic acid, indicating applications in analytical chemistry (Zhang & Lin, 2005).

  • Coolant in Energy Systems : Aspartic acid-treated multi-walled carbon nanotubes enhance the thermal and hydrodynamic properties of water coolants in energy systems (Shanbedi et al., 2015).

Safety And Hazards

Aspartic acid may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Aspartic acid production and use have been growing in recent years . It has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . The global aspartic acid market is projected to reach $101 million with a market demand of 60.6 kilotons by 2022 representing a compound annual growth rate of 5.6% .

properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
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Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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DSSTOX Substance ID

DTXSID7022621
Record name L-Aspartic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
Record name L-Aspartic acid
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name Aspartic acid
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
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Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.
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Product Name

Aspartic Acid

Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS RN

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
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Melting Point

270-271 °C, 270 °C
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Synthesis routes and methods I

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspartic acid
Reactant of Route 2
Aspartic acid
Reactant of Route 3
Aspartic acid
Reactant of Route 4
Aspartic acid
Reactant of Route 5
Aspartic acid
Reactant of Route 6
Aspartic acid

Citations

For This Compound
525,000
Citations
A D'Aniello - Brain research reviews, 2007 - Elsevier
d-Aspartic acid (d-Asp), an endogenous amino acid present in vertebrates and invertebrates, plays an important role in the neuroendocrine system, as well as in the development of the …
Number of citations: 316 www.sciencedirect.com
DS Dunlop, A Neidle, D McHale, DM Dunlop… - Biochemical and …, 1986 - Elsevier
… D-aspartic acid was found in cerebral hemispheres, where, at 164 nmol/g (8.4% of the total aspartic acid), the level of D-aspartic acid … The highest ratio of D- to total aspartic acid (38%) …
Number of citations: 407 www.sciencedirect.com
JL Derissen, HJ Endeman… - … Section B: Structural …, 1968 - scripts.iucr.org
… Crystals of L-aspartic acid are monoclinic (P21) with a=7.617, b= 6.982, c= 5.142/~, ,8=99.84… Introduction As one of the group of naturally occurring a-amino- acids, L-aspartic acid is a …
Number of citations: 142 scripts.iucr.org
S D'Aniello, I Somorjai, J Garcia‐Fernàndez… - The FASEB …, 2011 - Wiley Online Library
D‐Aspartic acid (D‐Asp) is present in invertebrate and vertebrate neuroendocrine tissues’ where it carries out important physiological functions and is implicated in nervous system …
Number of citations: 140 faseb.onlinelibrary.wiley.com
T Nakato, M Yoshitake, K Matsubara, M Tomida… - …, 1998 - ACS Publications
… acid groups, such as poly(aspartic acid) and poly(glutamic acid… Recently, the biotechnological production of l-aspartic acid … of aspartic acid is known to easily produce poly(aspartic acid), …
Number of citations: 197 pubs.acs.org
S Ritz-Timme, MJ Collins - Ageing research reviews, 2002 - Elsevier
… exhibit an accumulation of d-aspartic acid that is not strictly age-… d-aspartic acid residues and l-aspartic acid residues of newly synthesized proteins may result in elevated d-aspartic acid …
Number of citations: 205 www.sciencedirect.com
E Westhof, P Dumas, D Moras - Journal of molecular biology, 1985 - Elsevier
The structure of yeast transfer RNA aspartic acid has been refined in one crystal form to 3 Å resolution using the restrained least-squares method of Hendrickson and Konnert and real-…
Number of citations: 592 www.sciencedirect.com
CJ McBain, ML Mayer - Physiological reviews, 1994 - journals.physiology.org
… (AMPA), kainic acid, and N-methyl-D-aspartic acid (NMDA), and antagonists such as Z-amino+ … The agonist NMDA, a synthetic analogue of aspartic acid that does not occur naturally …
Number of citations: 364 journals.physiology.org
R Mannhold, H Kubinyi, G Folkers - 2011 - books.google.com
… aspartic acid proteases and their relevance as targets for antifungal agents. This book is written by the foremost experts in the field of aspartic acid … in the aspartic acid protease research …
Number of citations: 76 books.google.com
EH Man, ME Sandhouse, J Burg, GH Fisher - Science, 1983 - science.org
… use of the D- to L-aspartic acid ratio to estimate the age of long… that all of the methylated aspartic acid isolated from erythrocyte … Our discovery that o-aspartic acid accumulates with age in …
Number of citations: 240 www.science.org

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